molecular formula C21H32O7 B1194843 Tinocordiside CAS No. 191613-38-4

Tinocordiside

Cat. No. B1194843
M. Wt: 396.5 g/mol
InChI Key: NGDDYINPHJUBKI-NRFPHRDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinocordiside is a metabolite of Tinospora cordifolia, a plant widely used in Ayurveda for various ailments such as inflammatory conditions, autoimmune disorders, and cancer . Recent studies have shown Tinocordiside as a potential option for controlling SARS-CoV-2 infection and its entry into host cells .


Molecular Structure Analysis

Tinocordiside has a molecular formula of C21H32O7, an average mass of 396.475 Da, and a monoisotopic mass of 396.214813 Da .

Scientific Research Applications

  • Immunomodulatory Properties : Tinocordiside has been identified as a significant component contributing to the immunomodulatory activity of Tinospora cordifolia. It was found to enhance phagocytic activity and increase nitric oxide and reactive oxygen species generation, indicating its potential in boosting immune responses (Sharma et al., 2012).

  • Anticancer Potential : Research has demonstrated the anticancer and immunomodulatory activities of Tinocordiside. It was active against various human cancer cell lines, suggesting its potential role in cancer treatment (Bala et al., 2015).

  • Potential in COVID-19 Management : Tinocordiside has shown promise in disrupting the interaction between SARS-CoV-2's spike protein receptor binding domain (RBD) and the host cell ACE2 receptor. This disruption could potentially block the virus's entry into host cells and reduce infectivity, indicating its potential application in managing COVID-19 contagion (Balkrishna et al., 2020).

  • Initial Discovery and Structure : Tinocordiside was first isolated from Tinospora cordifolia and identified as a rearranged cadinane sesquiterpene glycoside. Its structure, consisting of a tricyclic skeleton with a cyclobutane ring, was established by spectroscopic and chemical methods (Ghosal & Vishwakarma, 1997).

Future Directions

The potential of Tinocordiside in controlling SARS-CoV-2 infection suggests a promising direction for future research . Further studies are needed to explore its mechanism of action, safety profile, and potential therapeutic applications.

properties

IUPAC Name

(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDDYINPHJUBKI-NRFPHRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940804
Record name 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinocordiside

CAS RN

191613-38-4
Record name Tinocordiside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
474
Citations
A Balkrishna, S Pokhrel… - … Chemistry & High …, 2021 - ingentaconnect.com
… We postulate that natural phytochemicals like Tinocordiside … cordifolia by insilico methods, and have found ‘Tinocordiside’, an active … We have observed that Tinocordiside weakens the …
Number of citations: 26 www.ingentaconnect.com
BK Mandar, P Khanal, BM Patil, YN Dey, I Pasha - In Silico Pharmacology, 2021 - Springer
… ADMET profiling reflected syringin and tinocordiside were predicted to possess the minimum blood–brain permeability. Likewise, berberine, palmatine, tembetarine, choline, jatrorrhizine…
Number of citations: 17 link.springer.com
S Ghosal, RA Vishwakarma - Journal of Natural Products, 1997 - ACS Publications
A rearranged cadinane sesquiterpene glycoside named tinocordiside (1), consisting of a tricyclic skeleton with a cyclobutane ring, has been isolated from the immunomodulatory …
Number of citations: 77 pubs.acs.org
S Kattupalli, V Vesta, S Vangara… - Asian J Pharm Clin …, 2019 - researchgate.net
Tinospora cordifolia (Willd.) Miers ex Hook. F. and Thoms is a large deciduous, climbing shrub found throughout India, especially in the tropical parts ascending to an altitude of 300 m …
Number of citations: 11 www.researchgate.net
M Bala, PK Verma, S Awasthi… - Natural Product …, 2015 - journals.sagepub.com
… cordifolia hosted on Mangifera indica can be good source of tinocordiside (742.1 µg/g). It was also found that the content of syringin (3), cordifolioside A (4) and tinocordiside (6) was …
Number of citations: 19 journals.sagepub.com
A Balkrishna, S POKHREL, A Varshney - Authorea Preprints, 2020 - authorea.com
… Tinocordiside’ docked very well at the center of the interface of AEC2-RBD complex, and was found to be well stabilized during MD simulation. Tinocordiside … like Tinocordiside could be …
Number of citations: 7 www.authorea.com
MPCD Rom - herbs.indianmedicinalplants.info
… Active compounds -hydroxymustakone, N-methyl--pyrrolidone, N-formylannonain, cordifolioside A, magnoflorine, tinocordiside and syringin has been reported to have potential …
Number of citations: 6 herbs.indianmedicinalplants.info
SS Thakkar, F Shelat, P Thakor - Egyptian Journal of Petroleum, 2021 - Elsevier
World Health Organization declared COVID-19 as a global pandemic. Till now, a diverse array of drugs failed to combat. There is an immense need of novel lead molecules on a urgent …
Number of citations: 17 www.sciencedirect.com
B Singh, S Nathawat, RA Sharma - Arabian Journal of Chemistry, 2021 - Elsevier
Total 34 species of Tinospora genus are found in Africa, Australia, Asia, Madagascar and Pacific regions of the World. Nine species of Tinospora are naturalized in the different states of …
Number of citations: 8 www.sciencedirect.com
S Akbar, S Akbar - Handbook of 200 Medicinal Plants: A Comprehensive …, 2020 - Springer
A large, perennial, deciduous, climbing herbaceous vine, that is distributed throughout India, Myanmar, Sri Lanka and China. In Ayurveda, it is mentioned as rasayan and is traditionally …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.